molecular formula C34H32N2O7 B12496491 3-{[bis(4-methoxyphenyl)methyl]carbamoyl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid

3-{[bis(4-methoxyphenyl)methyl]carbamoyl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid

Cat. No.: B12496491
M. Wt: 580.6 g/mol
InChI Key: NUINEVHFMAGARJ-UHFFFAOYSA-N
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Description

Fmoc-Asn(Dod)-OH, also known as Nα-Fmoc-Nγ-(4,4′-dimethoxybenzhydryl)-L-asparagine, is a derivative of the amino acid asparagine. It is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of handling. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protective group for the amino terminus, while the Dod (4,4′-dimethoxybenzhydryl) group protects the side chain of asparagine. This compound is essential in the synthesis of peptides, which are crucial in various biological and medical research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Asn(Dod)-OH typically involves the protection of the amino and side chain groups of asparagine. The Fmoc group is introduced using Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate. The Dod group is introduced using 4,4′-dimethoxybenzhydryl chloride in the presence of a base like triethylamine .

Industrial Production Methods

In industrial settings, the production of Fmoc-Asn(Dod)-OH follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of solid-phase peptide synthesis (SPPS) allows for the efficient assembly of peptides by anchoring the first amino acid to a solid resin and sequentially adding protected amino acids .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Asn(Dod)-OH primarily undergoes deprotection and coupling reactions during peptide synthesis. The Fmoc group is removed using a base such as piperidine, while the Dod group is removed using acidic conditions .

Common Reagents and Conditions

Major Products Formed

The primary product formed from these reactions is the desired peptide chain, with the Fmoc and Dod groups removed to yield the free amino and side chain groups, respectively .

Mechanism of Action

The mechanism of action of Fmoc-Asn(Dod)-OH in peptide synthesis involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid support. The Fmoc group protects the amino terminus during coupling reactions, preventing unwanted side reactions. The Dod group protects the side chain of asparagine, ensuring the correct sequence and structure of the synthesized peptide.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Asn(Trt)-OH: Uses a trityl (Trt) group for side chain protection instead of Dod.

    Fmoc-Gln(Trt)-OH: Similar to Fmoc-Asn(Dod)-OH but with glutamine instead of asparagine.

Uniqueness

Fmoc-Asn(Dod)-OH is unique due to the specific protection provided by the Dod group, which offers stability and ease of removal under acidic conditions. This makes it particularly useful in the synthesis of peptides that require precise control over side chain protection and deprotection.

Properties

IUPAC Name

4-[bis(4-methoxyphenyl)methylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H32N2O7/c1-41-23-15-11-21(12-16-23)32(22-13-17-24(42-2)18-14-22)36-31(37)19-30(33(38)39)35-34(40)43-20-29-27-9-5-3-7-25(27)26-8-4-6-10-28(26)29/h3-18,29-30,32H,19-20H2,1-2H3,(H,35,40)(H,36,37)(H,38,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUINEVHFMAGARJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H32N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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